molecular formula C10H9FO4 B8328959 2-(4-Fluorobenzyl)malonic acid

2-(4-Fluorobenzyl)malonic acid

Cat. No. B8328959
M. Wt: 212.17 g/mol
InChI Key: HRPSEODMBMFQQQ-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 5-(4-fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 4: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC2C(=O)OC(C)(C)OC2=O)=CC=1.ClC1C=CC(CC(C(O)=O)C(O)=O)=CC=1.[F:34][C:35]1[CH:51]=[CH:50][C:38]([CH2:39][CH:40]2[C:45](=[O:46])[O:44]C(C)(C)[O:42][C:41]2=[O:49])=[CH:37][CH:36]=1>>[F:34][C:35]1[CH:36]=[CH:37][C:38]([CH2:39][CH:40]([C:41]([OH:49])=[O:42])[C:45]([OH:46])=[O:44])=[CH:50][CH:51]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Four
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.